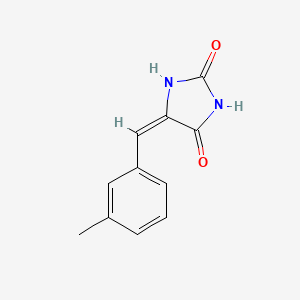

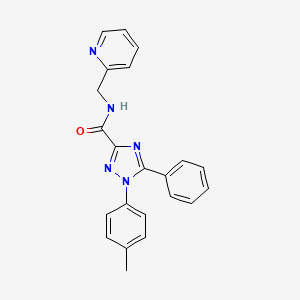

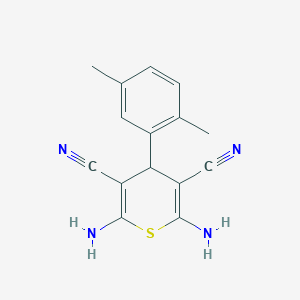

5-(3-methylbenzylidene)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of imidazolidinedione derivatives, including those with a benzylidene group, often involves the catalytic hydrogenation of corresponding benzylidene compounds (Wessels, Schwan, & Pong, 1980).

- Another approach includes the direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various benzoylchlorides, leading to the formation of compounds with arylidene groups (Popov-Pergal et al., 2010).

Molecular Structure Analysis

- Studies on similar compounds indicate that these molecules are typically planar, with bonds participating in a conjugated system. The planarity and the conjugation play a crucial role in their chemical properties (Żesławska et al., 2000).

- In some cases, the imidazolidinedione and substituted benzylidene rings are coplanar, leading to specific molecular interactions and structural features (Simone et al., 1995).

Chemical Reactions and Properties

- The chemical reactivity of these compounds can involve multiple steps, including tandem nucleophilic addition and [3 + 2]-cycloaddition, leading to the formation of various derivatives (Pan et al., 2010).

- The reaction behavior is influenced by the electronic nature of the substituent groups and the structure of the imidazolidinedione core.

Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Activity

The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, related to 5-(3-methylbenzylidene)-2,4-imidazolidinedione, has been synthesized and evaluated for its potential antidepressant activity. The study found that it does not inhibit the uptake of biogenic amines or possess monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Catalytic Applications in Organic Synthesis

Research into ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazolidin-2-ylidene derivatives, highlights their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing methodology. These complexes facilitate the formation of various quinolines and the N-benzylation of aniline under solvent-free conditions, showcasing their versatility in organic synthesis (Donthireddy, Illam, & Rit, 2020).

Anticancer Potential

A series of novel substituted imidazolidin-2,4-diones have been synthesized and screened for in vitro cytotoxicity against a panel of human tumor cell lines. Some analogs demonstrated potent growth inhibition and cytotoxicity, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Anti-inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies found significant activity against carrageenan-induced rat paw edema and inhibitory effects on writhing in albino mice, suggesting potential therapeutic applications in managing inflammation and pain (Khalifa & Abdelbaky, 2008).

DNA Binding Studies

Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their mechanism of action as potential anticancer drugs. These studies have shown that certain imidazolidines exhibit strong binding affinity to DNA, suggesting a possible role in modulating DNA-related processes within cancer cells (Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013).

Direcciones Futuras

Imidazole derivatives, including “5-(3-methylbenzylidene)-2,4-imidazolidinedione”, have shown promising results in various fields, particularly in drug development . Future research could focus on exploring their potential in treating various diseases and conditions, as well as improving their synthesis methods for better yield and efficiency .

Propiedades

IUPAC Name |

(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKLMEXYFOBTGK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)